Isomaltitol

Description

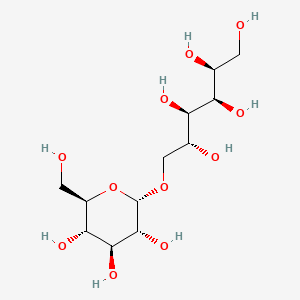

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERLAGPUMNYUCK-YJOKQAJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074571 | |

| Record name | 6-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, white, slightly hygroscopic, crystalline mass. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, very slightly soluble in ethanol. | |

| Record name | ISOMALT | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

534-73-6, 64519-82-0 | |

| Record name | Isomaltitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 6-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-O-alpha-D-Glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFA026JZX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isomalt | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7969 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical properties of Isomaltitol for research

An In-depth Technical Guide to the Physicochemical Properties of Isomaltitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Isomalt, is a sugar alcohol (polyol) used extensively in the pharmaceutical and food industries as a sugar substitute.[1] It is an equimolar mixture of two diastereomeric disaccharides: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM).[2] Produced in a two-stage process from sucrose, this compound offers high stability, low hygroscopicity, and a favorable safety profile, making it a versatile excipient in various formulations, including oral dosage forms like chewable tablets and lozenges, as well as a carrier for liquid active pharmaceutical ingredients (APIs).[2] Its metabolic properties, characterized by slow absorption and minimal impact on blood glucose and insulin levels, further enhance its utility in formulations for a broad patient population.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to research and drug development.

Core Physicochemical Properties

The functional performance of this compound in pharmaceutical applications is dictated by its unique physicochemical characteristics. These properties are summarized in the tables below.

General and Thermal Properties

This compound's high thermal stability is a key advantage, allowing it to withstand processing at elevated temperatures without degradation or caramelization. Its defined melting range and glass transition temperature are critical parameters for processes like melt granulation and in ensuring the stability of amorphous solid dispersions.

| Property | Value | References |

| Appearance | White, odorless, crystalline mass or powder | [2] |

| Chemical Formula | C₁₂H₂₄O₁₁ | |

| Molecular Weight | 344.31 g/mol | |

| Sweetness | 0.45 - 0.65 times that of sucrose | |

| Melting Range | 145 - 150 °C | |

| Glass Transition (Tg) | ~60 °C (for the amorphous, glassy state) | |

| Heat of Solution | -39.4 kJ/kg (slight cooling effect) | |

| Caloric Value | ~2 kcal/g (9 kJ/g) |

Solubility and Solution Properties

This compound's solubility is temperature-dependent. It is freely soluble in water, with solubility increasing at higher temperatures, but only sparingly soluble in organic solvents like ethanol. This characteristic is crucial for crystallization, granulation, and formulation of liquid dosage forms.

| Property | Value | References |

| Solubility in Water | ~24.5% (w/w) at Room Temperature | |

| Solubility in Ethanol | Sparingly/Very slightly soluble | |

| Hygroscopicity | Low; does not significantly absorb water until >85% Relative Humidity (RH) at 25°C | |

| Viscosity of Aqueous Solutions | Viscosity increases with concentration. Molten Isomalt has a lower viscosity than molten sucrose. |

Metabolic Fate of this compound

Unlike traditional sugars, this compound is incompletely and slowly absorbed in the small intestine. The unabsorbed portion proceeds to the large intestine where it is largely fermented by gut microbiota into short-chain fatty acids (SCFAs), gases, and energy. This metabolic pathway is the basis for its low caloric value and low glycemic index.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound. The following sections outline standard protocols for determining its key properties.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

-

Measurement Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 180 °C). This scan determines the melting temperature (Tm) from the peak of the endothermic event.

-

Hold at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample rapidly (e.g., at 20-50 °C/min) to a sub-ambient temperature (e.g., -20 °C) to quench it into an amorphous state.

-

Heat the amorphous sample again at the same rate (10 °C/min) to 180 °C. The glass transition (Tg) is observed as a step change in the heat flow curve in this second heating scan.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting, and the midpoint of the step change for the glass transition.

Solubility Determination by Gravimetric Method

This method determines the concentration of a solute in a saturated solution at a specific temperature.

Methodology:

-

System Setup: Place a sufficient amount of solvent (e.g., deionized water) in a jacketed glass vessel maintained at a constant temperature (e.g., 25 °C) by a circulating water bath.

-

Saturation: Add an excess amount of this compound to the solvent while stirring continuously. Continue stirring for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached, which is indicated by the presence of undissolved solid.

-

Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

-

Evaporation: Transfer the aliquot into a pre-weighed, dry evaporating dish. Record the total weight.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 105 °C) until a constant weight is achieved.

-

Calculation: Cool the dish in a desiccator and weigh it. The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight. Calculate the solubility in terms of g/100 mL or g/100 g of solvent.

Hygroscopicity Classification

Hygroscopicity testing evaluates the tendency of a material to absorb atmospheric moisture. The European Pharmacopoeia (Ph. Eur.) method is a common standard.

Methodology:

-

Sample Pre-treatment: Dry the this compound sample to a constant weight under defined conditions (e.g., 40 °C in a vacuum oven) to establish a dry reference state.

-

Controlled Environment: Prepare a desiccator containing a saturated solution of ammonium chloride to maintain a constant relative humidity of approximately 80% RH at 25 °C.

-

Exposure: Place a known weight of the pre-dried this compound in a tared container within the desiccator.

-

Measurement: Store the setup at 25 °C for 24 hours. After the exposure period, re-weigh the sample.

-

Classification: Calculate the percentage increase in weight. Classify the hygroscopicity based on the Ph. Eur. criteria:

-

Non-hygroscopic: < 0.2% weight increase.

-

Slightly hygroscopic: ≥ 0.2% and < 2% weight increase.

-

Hygroscopic: ≥ 2% and < 15% weight increase.

-

Very hygroscopic: ≥ 15% weight increase.

-

Conclusion

This compound possesses a valuable combination of physicochemical properties, including high thermal stability, low hygroscopicity, and a well-defined thermal behavior, making it an exceptionally stable and versatile excipient for pharmaceutical development. Its unique metabolic profile further broadens its applicability. A thorough understanding and characterization of these properties, using standardized experimental protocols as outlined in this guide, are critical for optimizing formulation design, ensuring manufacturing robustness, and achieving desired product performance and stability.

References

An In-depth Technical Guide to the Enzymatic Synthesis of Isomaltitol from Sucrose

For Researchers, Scientists, and Drug Development Professionals

Isomaltitol, commercially known as Isomalt, is a sugar alcohol (polyol) widely utilized as a sugar substitute in the food and pharmaceutical industries.[1][2] Its appeal lies in its sugar-like physical properties, low caloric value (approximately 2 kcal/g), non-cariogenic nature, and low glycemic index, making it suitable for diabetic-friendly and low-calorie formulations.[1][3][4] this compound is a mixture of two stereoisomers: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). The production of this compound from sucrose is a robust two-step process involving an initial enzymatic isomerization followed by a chemical hydrogenation. This guide provides a detailed technical overview of this synthesis pathway.

Step 1: Enzymatic Isomerization of Sucrose to Isomaltulose

The foundational step in producing this compound is the conversion of sucrose into its structural isomer, isomaltulose (also known as Palatinose). This bioconversion is catalyzed by the enzyme Sucrose Isomerase (SIase), systematically named sucrose glucosylmutase (EC 5.4.99.11). The enzyme rearranges the α-1,2-glycosidic bond between the glucose and fructose moieties in sucrose to an α-1,6-glycosidic linkage, forming isomaltulose.

This enzymatic approach is favored over chemical synthesis due to its high specificity and milder reaction conditions. Sucrose isomerases are sourced from a variety of microorganisms, with extensive research focused on optimizing their production and application, including the use of immobilized enzymes or whole cells to enhance stability, reusability, and reduce production costs.

Various microorganisms are known to produce sucrose isomerase with high efficiency. The choice of microorganism and the reaction conditions significantly impact the conversion yield and the formation of byproducts such as trehalulose, glucose, and fructose.

| Microbial Source | Enzyme/Cell State | Substrate Conc. (g/L) | Temp. (°C) | pH | Conversion Rate/Yield | Reference |

| Pantoea dispersa (PdSIaseΔ32-V300D/D330T) | Purified Enzyme | 800 | 35 | 6.0 | ~93.6% yield (561.6 g/L isomaltulose from 600 g/L sucrose) | |

| Erwinia sp. Ejp617 | Recombinant E. coli | 300 | 40 | 6.0 | 80.3% yield (240.9 g/L isomaltulose) | |

| Raoultella terrigena (Pal-2) | Purified Recombinant Enzyme | 400 | 40 | 5.5 | 81.7% conversion | |

| Raoultella terrigena (Mutant H481P) | Purified Recombinant Enzyme | 400 | 40 | 5.5 | 92.4% conversion | |

| Serratia plymuthica AS9 | Not specified | Not specified | Not specified | Not specified | 72.6% conversion | |

| Immobilized SIase | Immobilized Enzyme | 800 (pretreated beet molasses) | 40 | 5.5 | 94% yield (446.4 g/L isomaltulose) | |

| Immobilized E. coli cells | Immobilized Recombinant Cells | Not specified (cane molasses) | Not specified | Not specified | 94% yield (240 g/L isomaltulose) |

This protocol provides a general methodology for the enzymatic conversion of sucrose to isomaltulose using a purified recombinant sucrose isomerase.

-

Enzyme Preparation:

-

Express the sucrose isomerase gene (e.g., from Raoultella terrigena) in a suitable host like E. coli.

-

Purify the recombinant enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).

-

Determine the enzyme activity. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of isomaltulose per minute under standard assay conditions.

-

-

Reaction Mixture Preparation:

-

Prepare a high-concentration sucrose solution (e.g., 400-800 g/L) in a suitable buffer (e.g., 50 mM citrate-Na₂HPO₄ buffer).

-

Adjust the pH of the substrate solution to the enzyme's optimum (e.g., pH 5.5-6.0).

-

-

Enzymatic Reaction:

-

Add the purified sucrose isomerase to the sucrose solution. The optimal enzyme dosage may vary, a typical starting point is 15-25 U per gram of sucrose.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35-40 °C) with gentle agitation.

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).

-

Analyze the composition of the reaction mixture (sucrose, isomaltulose, glucose, fructose) using High-Performance Liquid Chromatography (HPLC).

-

Caption: Enzymatic conversion of sucrose to isomaltulose.

Step 2: Catalytic Hydrogenation of Isomaltulose to this compound

The second step involves the chemical reduction of the ketose group in isomaltulose to a hydroxyl group, yielding this compound. This is achieved through catalytic hydrogenation. The process reduces isomaltulose to a mixture of two isomeric sugar alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM). This equimolar mixture is what is known as Isomalt. The ratio of these two isomers can be influenced by the choice of catalyst and reaction conditions.

The hydrogenation of isomaltulose is typically performed using a metal catalyst under controlled temperature and pressure. Raney nickel is a commonly used catalyst, although others like ruthenium (Ru) have also been employed.

| Catalyst | Substrate Conc. (wt%) | Temp. (°C) | Pressure (MPa / atm) | pH | Product Composition | Reference |

| Raney Nickel | 30-50% | 100-130 | 5-13 MPa | 6.5-8.5 | 84-92% Isomalt, 6-10% Sorbitol, 1-2% Mannitol | |

| Ru and/or Ni on inert support | 20-50% | 80-130 | < 50 atm | 3-8 | GPM:GPS ratio between 38:62 and 62:38 | |

| Skeletal Nickel & Nickel-Copper mixture | Not specified | 110-120 | 0.5-0.7 MPa | 5.0-6.0 | High conversion rate | |

| Nickel, Nickel Oxide, Tungsten Oxide | Not specified | Elevated | ~50-450 bar | Not specified | Favors GPM over GPS |

This protocol outlines a general procedure for the hydrogenation of an isomaltulose solution.

-

Preparation of Isomaltulose Solution:

-

Start with the aqueous solution of isomaltulose obtained from the enzymatic step. If necessary, purify it via decolorization and ion exchange.

-

Adjust the concentration of the isomaltulose solution to the desired range (e.g., 30-50% w/v).

-

Adjust the pH of the solution to the optimal range for the chosen catalyst (e.g., pH 6.5-8.5 for Raney nickel).

-

-

Hydrogenation Reaction:

-

Charge a high-pressure reactor (autoclave) with the isomaltulose solution and the catalyst (e.g., Raney nickel, typically 5-15% of the dry substrate weight).

-

Seal the reactor and purge it with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 5-13 MPa).

-

Heat the reactor to the desired temperature (e.g., 100-130 °C) while stirring.

-

Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake. The reaction time is typically a few hours.

-

-

Product Recovery and Purification:

-

After the reaction, cool the reactor and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting this compound solution can be further purified by ion exchange and chromatography to remove byproducts like sorbitol and mannitol and achieve the desired purity.

-

The purified solution can then be concentrated and crystallized to obtain solid this compound.

-

Caption: Catalytic hydrogenation of isomaltulose to this compound.

Overall Synthesis Workflow

The entire process from sucrose to purified this compound involves a sequence of enzymatic conversion, chemical reaction, and purification steps.

Caption: Overall workflow for this compound synthesis from sucrose.

References

Isomaltitol diastereomers: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS).

An In-depth Technical Guide to Isomaltitol Diastereomers: 1,1-GPM and 1,6-GPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt is a widely utilized sugar substitute composed of an equimolar mixture of two diastereomeric disaccharide alcohols: 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) .[1] These compounds are derived from sucrose in a two-stage process involving enzymatic transglucosylation to isomaltulose, followed by catalytic hydrogenation.[2] The resulting mixture possesses sugar-like physical properties but offers significant physiological advantages, including a low caloric value of approximately 2 kcal/g, a negligible impact on blood glucose and insulin levels, and non-cariogenic (tooth-friendly) properties.[3][4] These characteristics make 1,1-GPM and 1,6-GPS highly valuable in the food industry for sugar-free products and in the pharmaceutical sector as excipients in solid dosage forms.[3] This guide provides a detailed technical overview of their properties, synthesis, analysis, and biological fate.

Physicochemical Properties

The distinct properties of 1,1-GPM and 1,6-GPS, alongside their combined form in Isomalt, are critical for their application. While they share the same chemical formula and molecular weight, their structural differences as diastereomers lead to variations in physical characteristics such as melting point and solubility.

Table 1: Physicochemical Data of this compound Diastereomers

| Property | 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) | 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) |

| Synonyms | Glucosylmannitol, Palatinit GPM | Glucosylsorbitol, this compound, Palatinit GPS |

| Molecular Formula | C₁₂H₂₄O₁₁ | C₁₂H₂₄O₁₁ |

| Molecular Weight | 344.31 g/mol | 344.31 g/mol |

| CAS Number | 20942-99-8 | 534-73-6 |

| Appearance | White to off-white crystalline solid | White solid |

| Melting Point | ~162°C (dihydrate form) | 165.5 - 167°C |

| Hygroscopicity | Known to be hygroscopic | Isomalt is generally low-hygroscopic |

| Sweetness | Isomalt has a sweetening power of 0.45-0.6 relative to sucrose. | Isomalt has a sweetening power of 0.45-0.6 relative to sucrose. |

Manufacturing Process

The industrial production of isomalt (the mixture of 1,1-GPM and 1,6-GPS) is a robust two-stage process starting from sucrose.

-

Enzymatic Rearrangement: Sucrose is first converted into the reducing disaccharide isomaltulose (palatinose) through enzymatic rearrangement using isomaltulose synthase.

-

Catalytic Hydrogenation: The isomaltulose is then hydrogenated, typically using a Raney nickel catalyst. This step reduces the glucose moiety of isomaltulose to a mixture of sorbitol and mannitol, resulting in the formation of 1,6-GPS and 1,1-GPM.

The process yields an agglomerate of the two components, consisting of discrete crystallites of 1,1-GPM dihydrate, anhydrous 1,1-GPM, and anhydrous 1,6-GPS.

Experimental Protocols

Accurate identification and quantification of 1,1-GPM and 1,6-GPS are essential for quality control. Thin-Layer Chromatography (TLC) is used for identification, while High-Performance Liquid Chromatography (HPLC) is employed for precise assay.

Protocol: Thin-Layer Chromatography (TLC) for Identification

This method allows for the qualitative identification of 1,1-GPM and 1,6-GPS in a sample.

-

Stationary Phase: TLC plates coated with Kieselgel 60 F254 (0.2 mm layer).

-

Reference Solution: An aqueous solution containing known standards of Sorbitol, Mannitol, 1,1-GPM, and 1,6-GPS (e.g., 500 mg of each in 100 ml of water).

-

Test Solution: An aqueous solution of the sample (e.g., 500 mg in 100 ml of water).

-

Mobile Phase (Solvent Systems):

-

Solvent A: Isopropanol : n-butanol : aqueous boric acid (25 mg/ml) : acetic acid : propionic acid (50:30:20:2:16 v/v).

-

Solvent B: Ethyl acetate : pyridine : water : acetic acid : propionic acid (50:50:10:5:5 v/v).

-

-

Procedure:

-

Apply approximately 0.3 µl of the reference and test solutions to the TLC plate.

-

Dry the spots with warm air.

-

Develop the plate to a height of 10 cm in a chamber saturated with either Solvent A or B.

-

Dry the plate in warm air.

-

Detection:

-

Dip the plate for ~3 seconds in Detecting Solution I (0.1% Na-metaperiodate in water).

-

Dry the plate completely in hot air.

-

Dip the plate for ~3 seconds in Detecting Solution II (ethanol : sulfuric acid : anisaldehyde : acetic acid; 90:5:1:1 v/v).

-

Dry in hot air until colored spots become visible.

-

-

-

Expected Results: The principal spots from the test solution should match the Rf values and color of the 1,1-GPM and 1,6-GPS standards. Approximate Rf values are:

-

With Solvent A: GPM (Rf ≈ 0.28, blue-grey), GPS (Rf ≈ 0.25, blue-grey).

-

With Solvent B: GPM (Rf ≈ 0.16, blue-grey), GPS (Rf ≈ 0.16, blue-grey).

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Assay

This method is used for the quantitative determination of 1,1-GPM and 1,6-GPS content.

-

Column: Strong cation-exchange resin (calcium form), e.g., packing L19, 7.8-mm × 30-cm.

-

Guard Column: A compatible guard column (e.g., 4.6-mm x 3-cm; packing L19) is recommended.

-

Mobile Phase: Degassed water.

-

Flow Rate: Approximately 0.5 mL/min.

-

Column Temperature: 80 ± 3°C.

-

Detector: Refractive Index (RI), maintained at a constant temperature (e.g., 40°C).

-

Injection Volume: 20 µL.

-

Standard & Sample Preparation: Prepare standard solutions of USP Isomalt RS and the test sample in water at a known concentration (e.g., 5-10 mg/mL).

-

System Suitability: The system is suitable if the resolution between the 1,1-GPM and 1,6-GPS peaks is not less than 2.0.

-

Analysis: Inject the standard and sample solutions. Calculate the percentage of 1,1-GPM and 1,6-GPS in the sample by comparing the peak responses from the sample solution with those from the standard solution.

Metabolism and Biological Fate

The low digestibility of 1,1-GPM and 1,6-GPS is central to their health benefits.

-

Small Intestine: Upon oral ingestion, a portion of the isomalt is partially and slowly hydrolyzed by brush border enzymes in the small intestine. Studies in pigs have shown that between 30% and 43% of consumed isomalt is digested in the small intestine. This slow hydrolysis is responsible for the low glycemic and insulinemic response.

-

Large Intestine: The majority of the ingested isomalt passes undigested into the large intestine. Here, it is fermented by the resident gut microbiota, such as Bifidobacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which serve as an energy source for colonocytes and have other systemic health benefits.

-

Absorption and Excretion: The final hydrolysis products (glucose, sorbitol, mannitol) and the SCFAs from fermentation are absorbed. The slow release of glucose contributes to the low caloric value. Unabsorbed portions and metabolites are excreted.

Biological Activities and Applications

The unique chemical and metabolic properties of 1,1-GPM and 1,6-GPS underpin their wide-ranging applications.

Table 2: Summary of Biological Activities and Applications

| Area | Activity / Application | Rationale & Benefits |

| Food & Confectionery | Sugar substitute, bulking agent, anti-caking agent, glazing agent. | Provides bulk and a sugar-like texture. Low hygroscopicity prevents stickiness in hard candies. Resists crystallization, making it ideal for sugar sculpture. |

| Pharmaceuticals | Tableting excipient (filler, binder). | Acts as a stable, non-reactive filler for solid dosage forms. Can improve the stability of active pharmaceutical ingredients. |

| Nutraceuticals & Health | Prebiotic: Promotes beneficial gut bacteria (Bifidobacteria). | Fermentation by gut microbiota supports a healthy gut environment. May increase the production of beneficial SCFAs. |

| Low Glycemic/Insulinemic: Suitable for diabetic diets. | Slow and incomplete digestion leads to minimal impact on blood sugar and insulin levels. | |

| Non-Cariogenic: Does not promote tooth decay. | Oral bacteria cannot readily metabolize it to produce the acids that cause cavities. |

Conclusion

The this compound diastereomers, 1-O-α-D-glucopyranosyl-D-mannitol (1,1-GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS), are versatile compounds with significant utility in the food, pharmaceutical, and nutraceutical industries. Their distinct physicochemical properties, combined with their unique metabolic fate characterized by slow intestinal hydrolysis and subsequent microbial fermentation, provide a combination of technological functionality and tangible health benefits. For researchers and developers, a thorough understanding of their synthesis, analytical characterization, and biological interactions is key to leveraging their full potential in creating innovative and health-conscious products.

References

- 1. Isomalt - Wikipedia [en.wikipedia.org]

- 2. Isomalt | C12H24O11 | CID 3034828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | 174060-42-5 [smolecule.com]

- 4. Effects of isomalt consumption on gastrointestinal and metabolic parameters in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of Isomaltulose Production: A Technical Guide to the Sucromolecular Shift

For Immediate Release

A deep dive into the enzymatic powerhouse behind isomaltulose, a healthier sugar alternative, is now available for researchers, scientists, and drug development professionals. This technical guide meticulously unpacks the mechanism of sucrose isomerase, the enzyme responsible for converting common sucrose into the slow-release carbohydrate, isomaltulose.[1][2][3] This document provides a comprehensive overview of the enzyme's function, quantitative performance metrics, and detailed experimental protocols to aid in further research and development.

At the Heart of the Matter: The Catalytic Mechanism of Sucrose Isomerase

Sucrose isomerase (EC 5.4.99.11), also known as isomaltulose synthase, orchestrates the conversion of sucrose into its structural isomer, isomaltulose.[4] This transformation involves the cleavage of the α-1,2-glycosidic bond between glucose and fructose in the sucrose molecule and the subsequent formation of an α-1,6-glycosidic bond to yield isomaltulose.[5] The catalytic process is a classic example of a double-displacement mechanism, hinging on the precise positioning of key amino acid residues within the enzyme's active site.

The catalytic core of sucrose isomerase features a triad of conserved residues, but two are particularly crucial: an aspartate (Asp) that acts as a nucleophile and a glutamate (Glu) that serves as a general acid/base catalyst. The reaction unfolds in two distinct steps:

-

Formation of a Covalent Glucosyl-Enzyme Intermediate: The process initiates with the protonation of the glycosidic oxygen in sucrose by the glutamic acid residue. This is followed by a nucleophilic attack on the anomeric carbon (C1) of the glucose moiety by the aspartate residue. This concerted action results in the cleavage of the glycosidic bond, releasing the fructose molecule and forming a transient covalent bond between the glucose molecule and the aspartate residue.

-

Isomerization and Release: The fructose molecule, now free within the active site, reorients itself. The C6 hydroxyl group of the fructose then attacks the anomeric carbon of the glucose, which is still covalently attached to the enzyme. This leads to the formation of a new α-1,6-glycosidic bond, characteristic of isomaltulose. The glutamic acid residue, now acting as a general base, accepts a proton from the C6 hydroxyl group of fructose, facilitating the release of the newly formed isomaltulose molecule from the active site.

This intricate molecular dance is not without its side-steps. The enzyme can also catalyze the formation of other byproducts, including trehalulose (an α-1,1-linked isomer), as well as glucose and fructose through hydrolysis if water acts as the acceptor instead of the fructose moiety. The ratio of these products is highly dependent on the specific microbial source of the enzyme and the reaction conditions.

Visualizing the Catalytic Pathway

Caption: The two-step catalytic mechanism of sucrose isomerase.

Quantitative Insights: A Comparative Look at Sucrose Isomerase Performance

The efficiency and optimal operating conditions of sucrose isomerase vary significantly depending on the microbial source. Understanding these differences is critical for selecting the appropriate enzyme for industrial applications.

Table 1: Kinetic Parameters of Sucrose Isomerases from Various Microbial Sources

| Microbial Source | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Pantoea dispersa UQ68J | 39.9 | 638 | - | 17.9 |

| Klebsiella sp. LX3 | 267.6 | - | - | 10.1 |

| Raoultella terrigena | 62.9 | 286.4 | - | - |

| Erwinia rhapontici NX-5 | 255.1 | - | - | - |

| Serratia plymuthica AS9 | 30.1 | - | - | - |

| Protaminobacter rubrum | 32 | 500 | - | - |

Table 2: Optimal Reaction Conditions for Sucrose Isomerases

| Microbial Source | Optimal pH | Optimal Temperature (°C) |

| Pantoea dispersa UQ68J | 5.0 | 30-35 |

| Klebsiella sp. LX3 | 5.5 | 45 |

| Raoultella terrigena | 5.5 | 40 |

| Erwinia sp. Ejp617 | 6.0 | 40 |

| Serratia plymuthica | 6.0 | 30 |

| Immobilized Bacillus pumilus | 4.5 | 40 |

Experimental Corner: Protocols for Sucrose Isomerase Analysis

Reproducible and accurate experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments in sucrose isomerase research.

Experimental Workflow Overview

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. [PDF] Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal and Chemical Stability of Isomaltitol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isomaltitol, commercially known as Isomalt, is a disaccharide sugar alcohol widely utilized in the pharmaceutical and food industries as a sugar substitute. It is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosido-D-mannitol (GPM) and 6-O-α-D-glucopyranosido-D-sorbitol (GPS).[1][2][3] Its popularity stems from a combination of desirable properties, including a sugar-like taste profile, low caloric value, and non-cariogenicity.[4][5] For drug development professionals, the exceptional thermal and chemical stability of this compound are of paramount importance, ensuring the integrity and shelf-life of final formulations. This guide provides an in-depth technical overview of this compound's stability, presenting quantitative data, detailed experimental protocols, and process visualizations to support formulation and development activities.

Thermal Stability

This compound exhibits remarkable thermal stability, a critical attribute for manufacturing processes that involve heating, such as wet granulation, melt extrusion, and the preparation of boiled candies or lozenges. When melted, it does not undergo changes in its molecular structure.

2.1 Melting and Decomposition this compound has a distinct melting range and a high decomposition temperature. The melting process involves the release of water of crystallization, which occurs at around 100°C, followed by the melting of the anhydrous form at approximately 145-150°C. Decomposition only begins at significantly higher temperatures, generally above 160°C.

2.2 Caramelization and Maillard Reaction Resistance Unlike many traditional sugars, this compound is highly resistant to non-enzymatic browning reactions.

-

Caramelization: This thermal degradation of sugars in the absence of amino compounds occurs at a very high temperature for this compound. It remains colorless until it reaches approximately 400°F (204°C), a temperature far above most standard processing conditions.

-

Maillard Reaction: this compound lacks reducing groups, which renders it inert in the Maillard reaction with amino acids or proteins. This is a crucial advantage in pharmaceutical formulations containing amine-functionalized active pharmaceutical ingredients (APIs), preventing the formation of unwanted colored byproducts and degradation of the API.

2.3 Glass Transition After melting and subsequent cooling, this compound forms a glassy state. The glass transition temperature (Tg) for this amorphous state is approximately 60°C. This property is significant for the physical stability of amorphous solid dispersions and the texture of sugar-free hard candies.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 145-150 °C | |

| Decomposition Temperature | > 160 °C | |

| Caramelization Temperature | ~204 °C (~400 °F) | |

| Glass Transition Temperature (Tg) | ~60 °C |

Chemical Stability

This compound's chemical structure, particularly the stable glycosidic bond and the reduction of the fructose moiety to sorbitol and mannitol, confers significant chemical stability. It is resistant to acids and microbial influences and, when stored under normal ambient conditions, remains chemically stable for many years.

3.1 Hydrolytic Stability this compound is considerably resistant to hydrolysis by acids. In comparison to sucrose, its rate of hydrolysis is significantly slower. Studies on hydrolysis by human intestinal enzymes show that the activity towards this compound is only about 1.3% of the activity towards isomaltose. This low rate of hydrolysis contributes to its reduced caloric value and non-cariogenic properties.

3.2 Hygroscopicity A key advantage of this compound in formulation is its low hygroscopicity. It does not significantly absorb moisture from the air until the relative humidity (RH) exceeds 85% at 25°C. This property helps to prevent caking in powders and maintains the physical integrity and crispness of solid dosage forms like tablets and lozenges, even under humid storage conditions.

3.3 pH Stability this compound is stable across a wide pH range, typically from 2 to 10, making it suitable for a broad array of formulations with acidic or alkaline APIs and excipients.

Table 2: Chemical Stability Characteristics of this compound

| Property | Description | Source(s) |

| Hydrolytic Stability | Exhibits considerable resistance to acid hydrolysis. The relative rate of hydrolysis by human intestinal α-glucosidases is only 2% that of maltose. | |

| Maillard Reaction | Does not undergo Maillard (browning) reactions as it has no reducing groups. | |

| Hygroscopicity | Low; does not significantly absorb moisture at 25°C until relative humidity exceeds 85%. | |

| pH Stability | Stable over a wide pH range (2-10). |

Experimental Protocols

4.1 Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, dehydration temperature, and glass transition temperature of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

-

Aluminum DSC pans and lids.

-

Crimper for sealing pans.

-

Microbalance.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program for Melting/Dehydration:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 180°C at a constant heating rate of 10°C/min.

-

Record the heat flow versus temperature. The endothermic peak around 100°C corresponds to the release of water of crystallization, and the peak around 145-150°C corresponds to melting.

-

-

Thermal Program for Glass Transition (Tg):

-

Equilibrate the cell at 25°C.

-

Heat the sample to 180°C (above its melting point) at 10°C/min to erase its thermal history.

-

Hold for 5 minutes to ensure complete melting.

-

Quench cool the sample to -20°C at a rate of 50°C/min.

-

Heat the sample from -20°C to 100°C at 10°C/min.

-

The glass transition is observed as a step-change in the heat capacity baseline, typically around 60°C.

-

-

Data Analysis: Analyze the resulting thermogram to determine peak temperatures for melting and dehydration, and the midpoint of the transition for Tg.

4.2 Protocol: Chemical Stability Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound under various stress conditions (e.g., pH, temperature) by quantifying the parent compound and detecting any degradation products.

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).

-

Amino or specialized carbohydrate analysis column.

-

pH meter, oven, and necessary glassware.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 10 mg/mL) in deionized water.

-

Prepare working standards by diluting the stock solution.

-

For the stability study, prepare solutions of this compound (e.g., 10 mg/mL) in different stress media (e.g., 0.1N HCl, 0.1N NaOH, water).

-

-

Stress Conditions:

-

Acid/Base Hydrolysis: Store the acidic and basic solutions at 60°C for 24 hours. Neutralize aliquots before analysis.

-

Thermal Degradation: Store the aqueous solution at 80°C for 48 hours.

-

Take samples at initial, intermediate, and final time points.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile:Water (75:25 v/v) or an alkaline mobile phase for HPAEC-PAD (e.g., 40 mM NaOH).

-

Column: Waters Spherisorb Amino column (5 µm, 250 x 4.6 mm) or similar.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detector: Refractive Index (RI) detector.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Create a calibration curve using the reference standard solutions.

-

Inject the stressed samples and quantify the peak area corresponding to this compound.

-

Calculate the percentage of this compound remaining at each time point.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Mandatory Visualizations

Caption: Workflow for DSC analysis of this compound.

References

- 1. Isomalt | 64519-82-0 [chemicalbook.com]

- 2. Isomalt - Wikipedia [en.wikipedia.org]

- 3. akjournals.com [akjournals.com]

- 4. functional sugar alcohol Isomalt this compound - Buy Isomaltulose, Isomalt, this compound Product on Anhui Elite Industrial Co.,ltd [ahelite.com]

- 5. drugpatentwatch.com [drugpatentwatch.com]

The Solubility Profile of Isomaltitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomaltitol, a sugar alcohol used as a sugar substitute, exhibits a distinct solubility profile that is critical for its application in various formulations, including pharmaceuticals and food products. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent system and temperature. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g of solution) |

| 25 | 25[1][2][3] |

Table 2: Solubility of this compound in Water-Ethanol Mixtures at Various Temperatures

| Temperature (K) | Mole Fraction of Water | Mole Fraction of this compound |

| 288.15 | 1.00 | ~0.012 |

| 298.15 | 1.00 | ~0.015 |

| 308.15 | 1.00 | ~0.018 |

| 318.15 | 1.00 | ~0.022 |

| 288.15 | 0.80 | ~0.005 |

| 298.15 | 0.80 | ~0.007 |

| 308.15 | 0.80 | ~0.009 |

| 318.15 | 0.80 | ~0.011 |

| 288.15 | 0.60 | <0.006 |

| 298.15 | 0.60 | <0.006 |

| 308.15 | 0.60 | <0.006 |

| 318.15 | 0.60 | <0.006 |

Note: Data in Table 2 is derived from a study by Wang et al. (2013) and presented as mole fractions.[4][5] The solubility of this compound decreases significantly with an increasing mole fraction of ethanol, indicating that ethanol acts as an antisolvent.

General Solubility Characteristics

-

Water : this compound is freely soluble in water. The solubility in water is approximately 24.5% (w/w) at room temperature and increases with temperature.

-

Ethanol : It is sparingly soluble to practically insoluble in ethanol.

-

Organic Solvents : this compound is generally poorly soluble in organic solvents.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments.

Gravimetric Method

This is a reliable method for determining the equilibrium solubility of a compound in a solvent.

-

Apparatus : A jacketed glass crystallizer, a magnetic stirrer, a thermostat water bath, and an analytical balance.

-

Procedure :

-

An excess amount of this compound is added to a known mass of the solvent (or solvent mixture) in the crystallizer.

-

The crystallizer is sealed to prevent solvent evaporation.

-

The mixture is agitated using the magnetic stirrer at a constant temperature, maintained by the thermostat water bath, for a sufficient time to reach equilibrium. The equilibration time should be determined experimentally; for this compound in water-ethanol mixtures, a minimum of 2 hours has been reported.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for at least one hour to allow the undissolved solids to settle.

-

A known mass of the clear supernatant is carefully withdrawn using a pre-weighed syringe.

-

The withdrawn sample is weighed and then dried to a constant weight in an oven at an appropriate temperature.

-

The mass of the dissolved this compound is determined by subtracting the mass of the solvent from the initial mass of the solution.

-

The solubility is then calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

-

Laser Monitoring Method

This is a time-saving method for determining solubility, particularly useful for screening multiple solvent systems.

-

Apparatus : A jacketed glass crystallizer, a magnetic stirrer, a thermostat water bath, a laser emitter, and a photodiode detector.

-

Procedure :

-

A known amount of the solvent is placed in the crystallizer and maintained at a constant temperature.

-

A laser beam is passed through the solution and monitored by the photodiode detector.

-

A small, known amount of the solute (this compound) is added to the solvent while stirring.

-

The change in the laser light transmission or scattering is monitored. As the solute dissolves, the solution remains clear.

-

The point at which the added solute no longer dissolves and forms a suspension is detected by a sharp change in the light transmission/scattering. This indicates that the saturation point has been reached.

-

The total amount of solute added to reach this point is used to calculate the solubility.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Gravimetric method workflow for this compound solubility.

References

Isomaltitol metabolism and absorption pathways in vivo.

An In-depth Technical Guide to Isomaltitol Metabolism and Absorption In Vivo

Introduction

This compound, commercially known as Isomalt, is a sugar substitute and sugar alcohol (polyol) used extensively in the food industry for its sugar-like physical properties and low-calorie content. Chemically, it is an equimolar mixture of two diastereomeric disaccharides: 1-O-α-D-glucopyranosyl-D-mannitol (GPM) and 6-O-α-D-glucopyranosyl-D-sorbitol (GPS).[1][2] It is produced from sucrose in a two-step process. This guide provides a comprehensive overview of the in vivo absorption, metabolism, and excretion pathways of this compound, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Overview of this compound Metabolism

The metabolic fate of this compound is characterized by limited digestion and absorption in the small intestine, followed by significant fermentation by the microflora in the large intestine. Unlike sucrose, which is rapidly hydrolyzed and absorbed, this compound's glycosidic bonds are more resistant to human digestive enzymes.[3][4] Consequently, a substantial portion passes intact into the colon. The small fraction that is hydrolyzed yields glucose, sorbitol, and mannitol, which are then absorbed.[3] The unabsorbed this compound is fermented by colonic bacteria, yielding short-chain fatty acids (SCFAs) and gases. This metabolic pathway results in a low glycemic response and a reduced caloric value compared to sucrose.

Absorption and Metabolism Pathways

Small Intestine: Hydrolysis and Absorption

In the small intestine, this compound is only partially hydrolyzed by brush border enzymes. Studies in pigs have shown that slightly less than 40% of consumed this compound is digested in the small intestine based on ileal sugar passage calculations. A study involving ileostomy subjects found that after a 30 g dose, approximately 40% of the ingested this compound was recovered in the ileal effluent, indicating that about 60% was absorbed from the small intestine. The hydrolysis products—glucose, sorbitol, and mannitol—are absorbed, although the absorption of sorbitol and mannitol is slow and incomplete. A minor proportion of the dose may be absorbed as the intact disaccharide, as evidenced by trace amounts found in urine.

Large Intestine: Microbial Fermentation

The majority of ingested this compound reaches the large intestine intact, where it serves as a substrate for microbial fermentation. This makes this compound a prebiotic, as it stimulates the growth of beneficial bacteria. Studies have shown that isomalt consumption leads to a significant increase in the population of Bifidobacteria in the gut. The fermentation process yields SCFAs, such as butyrate, which is a primary energy source for colonocytes, and gases like carbon dioxide and hydrogen. Approximately 90% of the isomalt that enters the large intestine is fermented by the gut microbiota.

Quantitative Metabolic Data

The following tables summarize quantitative data on the absorption, excretion, and energy utilization of this compound from various in vivo studies.

Table 1: Quantitative Absorption and Excretion of this compound in Rats Data from a study administering 14C-labeled this compound orally.

| Dose (mg/kg) | Absorption of Activity (%) | Excretion in Expired Air (14CO2) (%) | Fecal Excretion (%) | Urinary Excretion (%) |

| 250 | 80 | 62 | 18 | ~5 |

| 1000 | - | - | - | - |

| 2500 | 45 | 33 | 54 | ~5 |

| Source: Patzschke, et al., 1975a, as cited in INCHEM. | ||||

| Note: 14CO2 in expired air originates from both tissue metabolism of absorbed components and microbial fermentation in the cecum. |

Table 2: this compound Absorption and Metabolizable Energy in Humans (Ileostomy Study) Data from subjects consuming 30g (2 x 15g) of this compound.

| Parameter | Value |

| Carbohydrate Recovery in Ileostomy Effluent (%) | 40.0 ± 0.7 |

| Estimated Metabolizable Energy Value (kJ/g) | 9 |

| Estimated Metabolizable Energy Value (kcal/g) | 2.1 |

| Source: Lærke et al., as cited in PubMed. |

Table 3: Urinary Excretion of Intact this compound in Humans Data from volunteers after oral administration.

| Oral Dose (g) | Urinary Excretion of Dose (%) | Collection Period (hours) |

| 100 | 0.1 (average) | 24 |

| 50 | 0.04 (average) | 2 |

| 60 (3 x 20g daily) | < 0.2 (average) | - |

| Source: Siebert et al., 1975, as cited in INCHEM. |

Table 4: Glycemic Index (GI) Comparison Data from standardized testing at Sydney University.

| Carbohydrate | Glycemic Index (GI) |

| This compound | 32 |

| Sucrose | 68 |

| Glucose (Reference) | 100 |

| Source: Sydney University GI Database. |

Experimental Methodologies

Detailed protocols are essential for the accurate study of polyol metabolism. Below are methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Radiolabeled Tracer Study

This protocol is designed to track the absorption, distribution, metabolism, and excretion of this compound using a radioactive isotope.

-

Objective: To quantify the fate of orally administered this compound.

-

Subjects: Wistar rats.

-

Materials: 14C-labeled this compound. Metabolism cages for separate collection of urine, feces, and expired air. Scintillation counter.

-

Procedure:

-

Acclimatization: House rats in metabolism cages for several days to adapt.

-

Dosing: Administer a single oral dose of 14C-isomaltitol via gavage. Doses can range from 250 to 2500 mg/kg body weight to assess dose-dependency.

-

Sample Collection: Collect feces, urine, and expired air at timed intervals (e.g., 6, 12, 24, 48 hours). Expired 14CO2 is trapped using a suitable chemical agent (e.g., hyamine hydroxide).

-

Analysis:

-

Measure the total radioactivity in collected feces, urine, and trapping agent using liquid scintillation counting.

-

Calculate the percentage of the administered dose excreted via each pathway.

-

Absorption is calculated by subtracting fecal excretion from the total dose.

-

-

Protocol 2: Small Bowel Absorption Study in Ileostomy Subjects

This method allows for the direct quantification of small intestinal absorption by measuring what is not absorbed.

-

Objective: To directly measure the amount of this compound absorbed in the small intestine.

-

Subjects: Human volunteers who have undergone an ileostomy.

-

Materials: Standardized meals, food products containing a precise amount of this compound (e.g., 15 g per serving). Ileostomy bags for effluent collection.

-

Procedure:

-

Dietary Control: Subjects consume a controlled, standardized diet for several days to ensure a stable baseline.

-

Test Phase: On test days, subjects consume the standardized diet plus a test product containing a known quantity of this compound (e.g., two servings of 15 g each, consumed with breakfast and several hours later).

-

Effluent Collection: All ileal effluent is collected for a 24-hour period following consumption of the test product.

-

Analysis:

-

The total volume and dry matter of the effluent are measured.

-

The concentration of this compound and its hydrolysis products (sorbitol, mannitol) in the effluent is quantified using methods like High-Performance Liquid Chromatography (HPLC).

-

The total amount of unabsorbed carbohydrate is calculated and expressed as a percentage of the ingested dose.

-

-

Protocol 3: Glycemic Response Testing

This protocol determines the effect of a carbohydrate on blood glucose levels compared to a reference carbohydrate.

-

Objective: To determine the Glycemic Index (GI) of this compound.

-

Subjects: Healthy human volunteers (typically 10 or more).

-

Materials: 50 g portion of this compound, 50 g portion of glucose (reference), water, blood glucose monitoring equipment.

-

Procedure:

-

Fasting: Subjects fast overnight (10-12 hours).

-

Baseline Measurement: A baseline fasting blood glucose level is measured.

-

Test Meal: Subjects consume 50 g of this compound dissolved in a standard volume of water over a short period (e.g., 15 minutes).

-

Postprandial Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.

-

Reference Test: On a separate day, the same procedure is repeated with 50 g of glucose.

-

Calculation: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both this compound and glucose. The GI is calculated as: (iAUC for this compound / iAUC for Glucose) x 100.

-

References

An In-depth Technical Guide on the Glycemic and Insulinemic Response of Isomaltitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltitol, a sugar alcohol commonly known by the trade name Isomalt, is a disaccharide-derived sugar substitute used in a wide range of food products. Its low-calorie and non-cariogenic properties are well-established. This technical guide provides a comprehensive overview of the glycemic and insulinemic responses to this compound ingestion in humans. Through a systematic review of clinical studies, this document presents quantitative data on key metabolic indices, details of experimental protocols, and visual representations of metabolic pathways and study designs. The evidence consistently demonstrates that this compound has a minimal impact on postprandial blood glucose and insulin levels, positioning it as a suitable sucrose alternative for individuals requiring glycemic control.

Introduction

This compound is a polyol produced from sucrose in a two-step enzymatic and hydrogenation process. It is an equimolar mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] Unlike sucrose, which is rapidly hydrolyzed and absorbed in the small intestine, this compound is only slowly and incompletely hydrolyzed, leading to a significantly lower caloric value and a blunted glycemic response.[2] This guide synthesizes the available scientific evidence on the glycemic index (GI) and insulinemic response of this compound, providing a valuable resource for researchers and professionals in the fields of nutrition, food science, and drug development.

Quantitative Data on Glycemic and Insulinemic Response

Multiple studies have consistently demonstrated the low glycemic and insulinemic nature of this compound. The glycemic index of this compound has been reported to be extremely low, with values cited as 2 and 9.[3][4][5]

A key study by Schweitzer et al. (2024) investigated the impact of replacing sugar with Isomalt in various sweets on postprandial glucose and insulin responses in healthy adults. The results showed a statistically significant reduction in both the incremental peak (iCmax) and the incremental area under the curve (iAUC) for both glucose and insulin.

| Product Type | Reduction in Glucose iCmax (%) | Reduction in Glucose iAUC (0-120 min) (%) | Reduction in Insulin iCmax (%) | Reduction in Insulin iAUC (0-120 min) (%) |

| Candies | Not specified | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |

| Mints | 46-83% (p < 0.05) | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |

| Jam | Not specified | 71% (p < 0.05) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |

| Chocolate | 46-83% (p < 0.05) | 5% (Not statistically significant) | 70-92% (p < 0.05) | 58-87% (p < 0.05) |

| Table 1: Percentage reduction in glycemic and insulinemic response when replacing sugar with Isomalt in various sweets. Data extracted from Schweitzer et al. (2024). |

Another pivotal study by N-O. et al. (1984) directly compared the effects of a 30g oral load of Isomalt versus sucrose in healthy subjects. The study reported no significant changes in plasma glucose and insulin levels within the first 60 minutes following Isomalt ingestion, in stark contrast to the significant increases observed after sucrose consumption.

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below are summaries of the experimental protocols from key studies on this compound's glycemic and insulinemic effects.

Study by Schweitzer et al. (2024)

-

Study Design: A series of randomized controlled trials.

-

Subjects: 10 healthy adults with a mean age of 40.6 ± 7.0 years and a mean BMI of 23.5 ± 3.2 kg/m ².

-

Intervention: Participants consumed various sweets (chocolate, candies, mints, and jam) in realistic portion sizes. In each case, a version containing sugar was compared to a version where sugar was replaced 1:1 with Isomalt.

-

Protocol:

-

Subjects fasted overnight prior to the test.

-

On the morning of the test, a baseline capillary blood sample was taken.

-

Participants consumed the test product.

-

Capillary blood samples were collected at various time points up to 180 minutes post-ingestion.

-

-

Analytical Methods: Specific analytical methods for glucose and insulin were not detailed in the provided summary.

-

Statistical Analysis: The significance of the differences in iCmax and iAUC between the Isomalt and sugar-containing products was determined, with a p-value < 0.05 considered statistically significant.

Study by N-O. et al. (1984)

-

Study Design: A prospective, double-blind, controlled, crossover study.

-

Subjects: Ten healthy, normal-weight male subjects.

-

Intervention: Oral ingestion of a 30g load of Isomalt or sucrose.

-

Protocol:

-

Subjects were studied over a six-hour period following ingestion of the test substance.

-

Plasma glucose and insulin levels were monitored.

-

-

Analytical Methods: The study utilized continuous indirect calorimetry to assess carbohydrate and lipid oxidation. Specific methods for plasma glucose and insulin analysis were not detailed in the abstract.

-

Statistical Analysis: The study reported statistically significant differences (P < 0.01) in the increase in carbohydrate oxidation and the decrease in lipid oxidation between the Isomalt and sucrose groups.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in the human digestive system.

Experimental Workflow for Glycemic Index Determination

Caption: A typical experimental workflow for determining the glycemic index.

Conclusion

The collective evidence from clinical research strongly supports the classification of this compound as a low-glycemic and low-insulinemic carbohydrate. Its slow and incomplete digestion in the small intestine results in a minimal impact on postprandial blood glucose and a significantly attenuated insulin response compared to sucrose. These properties make this compound an excellent sugar substitute for the formulation of food products aimed at consumers who need to manage their blood glucose levels, such as individuals with prediabetes or diabetes, as well as those seeking to follow a low-glycemic diet for overall health and wellness. Further research could focus on the long-term metabolic effects of regular this compound consumption in various populations.

References

- 1. Isomalt - Wikipedia [en.wikipedia.org]

- 2. caloriecontrol.org [caloriecontrol.org]

- 3. Isomalt on a keto diet, allowed or not, macronutrients (calories, proteins, fats, carbohydrates), vitamins and minerals, metabolic index values – Keto, LCHF: Recipes, Rules, Description [o-keto.com]

- 4. What Are Sugar Alcohols, and Are They a Healthy Sugar Swap? [healthline.com]

- 5. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Microbial Production of Isomaltitol

This technical guide provides a comprehensive overview of the natural occurrences and microbial production of this compound. It delves into the biosynthetic pathways, detailed experimental protocols for production, and quantitative data to support researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, also known as isomalt, is a sugar alcohol (polyol) widely utilized as a sugar substitute in various food and pharmaceutical products.[1][2][3] It is a mixture of two disaccharide alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (GPS) and α-D-glucopyranosyl-1,1-D-mannitol (GPM).[1] this compound is favored for its sugar-like taste, low caloric value (approximately 2 kcal/g), non-cariogenic properties, and low glycemic index, making it suitable for diabetic-friendly formulations.[2] Its high stability under acidic and alkaline conditions, along with its non-hygroscopic nature, contributes to the extended shelf life of products.

Natural Sources of this compound

While this compound itself is not typically found in significant quantities in nature, its precursor, isomaltulose, is a naturally occurring disaccharide. Isomaltulose has been identified in honey and sugar cane. The industrial production of this compound, however, relies on a two-step process that begins with the microbial conversion of sucrose to isomaltulose, followed by the chemical hydrogenation of isomaltulose.

Microbial Production of this compound

The production of this compound is a multi-step process that begins with the microbial production of isomaltulose from sucrose. This is followed by a chemical hydrogenation step to convert isomaltulose to this compound.

Step 1: Microbial Production of Isomaltulose

The key to producing isomaltulose is the enzyme sucrose isomerase (EC 5.4.99.11), which catalyzes the isomerization of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose. Various microorganisms are known to produce this enzyme and are used in industrial-scale production.

3.1.1. Isomaltulose Producing Microorganisms

Several bacterial species are efficient producers of sucrose isomerase and are utilized for the conversion of sucrose to isomaltulose. These include:

-

Erwinia rhapontici : Several strains of Erwinia rhapontici are used for isomaltulose production.

-

Klebsiella pneumoniae : This species is also a known producer of isomaltulose.

-

Protaminobacter rubrum : This microorganism is utilized for the enzymatic conversion of sucrose.

-

Serratia plymuthica : Strains of this bacterium are effective in producing isomaltulose.

-

Raoultella terrigena : A novel sucrose isomerase has been identified from this genus.

-

Pantoea dispersa : This species is another source of highly efficient sucrose isomerase.

3.1.2. Quantitative Data on Isomaltulose Production

The efficiency of isomaltulose production varies depending on the microbial strain, cultivation conditions, and bioprocess parameters. The following tables summarize key quantitative data from various studies.

| Microbial Strain | Substrate | Conversion Yield (%) | Productivity (g/L/h) | Reference |

| Erwinia rhapontici BN 68089 (mutant) | Sucrose | 90 | 194 | |

| Erwinia rhapontici BN 68089 (immobilized) | Sucrose | 89 | 144 | |

| Erwinia sp. D12 (immobilized) | 1.6 M Sucrose | 53-59 | - | |

| Protaminobacter rubrum (immobilized) | 70% (w/v) Sucrose | 89-94 | 1.6 - 4.0 g/g pellet/h | |

| Raoultella terrigena Pal-2 (recombinant SIase) | 400 g/L Sucrose | 81.7 | - | |

| Raoultella terrigena H481P (mutant SIase) | Sucrose | 92.4 | - | |

| Engineered Yarrowia lipolytica (immobilized SIase) | 800 g/L Pretreated Beet Molasses | 94 | - | |

| Klebsiella planticola CCRC 19112 | Sucrose | 80 | - |

| Microbial Strain/Enzyme | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |

| Erwinia rhapontici BN68689 | 30 | 7.0 | Initial conversion of 89%, decreasing to 79% after 60 days. | |

| Erwinia rhapontici BN 68089 | 30 | - | Mutant strain with enhanced yield and productivity. | |

| Raoultella terrigena Pal-2 | 40 | 5.5 | Michaelis constant (Km) of 62.9 mmol/L and maximum reaction rate (Vmax) of 286.4 U/mg. | |

| Immobilized SIase from Engineered Y. lipolytica | 40 | 5.5 | High isomaltulose concentration of 446.4 g/L achieved. | |

| Klebsiella sp. LX3 | 35 | 6.0 | Converts sucrose to isomaltulose with small amounts of trehalulose. |

Step 2: Hydrogenation of Isomaltulose to this compound

Following the microbial conversion and purification of isomaltulose, the next step is a chemical hydrogenation process to produce this compound.

This reduction reaction converts the fructose moiety of isomaltulose into a mixture of sorbitol and mannitol, resulting in the two stereoisomers that constitute this compound: GPS and GPM.

The hydrogenation is typically carried out using a catalyst, such as Raney nickel or ruthenium, under elevated temperature and pressure. The reaction conditions can be optimized to control the ratio of GPS to GPM in the final product.

| Catalyst | Temperature (°C) | Pressure (atm) | pH | Key Features | Reference |

| Ruthenium and/or Nickel on an inert support | 80 - 130 | < 50 | 3 - 8 | Allows for lower pressure and temperature compared to other catalysts. | |

| Raney Nickel | High Temperature | High Pressure | - | A commonly used catalyst for sugar hydrogenation. | |

| Nickel, Nickel Oxide, and Tungsten Oxide | Elevated | ~50 - 450 bar | - | Produces a larger fraction of the GPM epimer. |

Experimental Protocols

General Workflow for this compound Production

The overall process for producing this compound from sucrose involves several key stages, from microbial culture to the final purified product.

Protocol for Isomaltulose Production using Immobilized Erwinia rhapontici

This protocol is based on methodologies described for Erwinia species.

-

Microbial Cultivation :

-

Prepare a culture medium containing 6.0% (w/v) sucrose, 4.0% (w/v) peptone, and 0.4% (w/v) meat extract.

-

Inoculate with Erwinia rhapontici and incubate at 30°C for 15 hours to obtain a wet cell mass.

-

-

Cell Immobilization :

-

Prepare a 40% (w/v) cell suspension from the harvested wet cell mass.

-

Mix the cell suspension with an equal volume of a 5% sodium alginate solution.

-

Extrude the mixture into a calcium chloride solution to form beads.

-

Optionally, treat the beads with polyethyleneimine and glutaraldehyde to enhance stability.

-

-

Enzymatic Conversion :

-

Pack the immobilized cell beads into a column reactor.

-

Prepare a 55% (w/v) sucrose solution and adjust the pH to 7.0.

-

Feed the sucrose solution through the column at a controlled flow rate and maintain the temperature at 30°C.

-

Monitor the conversion of sucrose to isomaltulose in the effluent using High-Performance Liquid Chromatography (HPLC).

-

-

Purification of Isomaltulose :

-

The resulting isomaltulose solution can be subjected to decolorization with activated carbon and ion exchange chromatography to remove impurities.

-

The purified solution is then concentrated by evaporation.

-

Crystallization of isomaltulose can be achieved by cooling the concentrated syrup.

-

Protocol for Hydrogenation of Isomaltulose

This protocol is a generalized procedure based on described hydrogenation methods.

-

Preparation of Reaction Mixture :

-

Dissolve the purified isomaltulose in water to a concentration of 20-50% (w/v).

-

Adjust the pH of the solution to a range of 3-8.

-

-

Hydrogenation :

-

Transfer the isomaltulose solution to a high-pressure reactor.

-

Add the hydrogenation catalyst (e.g., Raney nickel or a supported ruthenium catalyst).

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., < 50 atm).

-

Heat the reactor to the target temperature (e.g., 80-130°C) and maintain with stirring.

-